molecular formula C8H8BrNO2 B1611982 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine CAS No. 220904-17-6

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Cat. No. B1611982
M. Wt: 230.06 g/mol
InChI Key: YBLATTOSKRETAY-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

A mixture of 6-bromo-pyridine-3-carbaldehyde (8.0 g, 43 mmol) described in Manufacturing Example 210-1-1, ethylene glycol (5.3 g, 86 mmol), p-toluenesulfonic acid (820 mg, 4.3 mmol), and toluene (110 mL) was stirred for 40 minutes under reflux. (The water produced in this reaction was removed with a Dean-Stark trap.) The reaction solution was concentrated under a reduced pressure, and the residue was partitioned into ethyl acetate and water. The organic layer was separated and passed through a glass filter provided with NH silica gel (eluted with ethyl acetate). The eluate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=8:1) to obtain the title compound (5.8 g, 59%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
820 mg
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][OH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
820 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
110 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was removed with a Dean-Stark trap
CONCENTRATION
Type
CONCENTRATION
Details
) The reaction solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned into ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
provided with NH silica gel (eluted with ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=8:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.